3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[[2-(4-methylsulfonylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-26(23,24)12-8-6-11(7-9-12)10-15(21)20-16-13-4-2-3-5-14(13)25-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBNFXIJVYESJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation for Benzofuran Formation
The benzofuran scaffold is typically synthesized via acid-catalyzed cyclization of phenolic precursors. US20130046103A1 demonstrates this using methanesulfonic acid to promote intramolecular cyclization of 2-(2-formyl-4-(N-(methylsulfonyl)methylsulfonamido)phenoxy)hexanoic acid derivatives. Applied to the target compound, this method would involve:
- Phenolic Precursor Preparation : 4-(Methylsulfonyl)phenylacetic acid is coupled to 2-aminophenol derivatives using EDCI/HOBt, forming the acetamido linkage.
- Cyclization : Treatment with methanesulfonic acid at 80–100°C induces furan ring closure, yielding the benzofuran core.
Key advantages include high regioselectivity and compatibility with electron-withdrawing sulfonyl groups. However, competing side reactions may occur if the phenolic hydroxyl group is unprotected.
C3 Functionalization via Pd-Catalyzed C–H Activation
Directed C–H Arylation Using 8-Aminoquinoline
As reported in academic studies, Pd(II) catalysts enable direct arylation at the C3 position of benzofuran-2-carboxamides. For the target molecule:
- Directing Group Installation : The benzofuran-2-carboxamide is derivatized with 8-aminoquinoline, forming a chelation-assisted complex.
- Arylation : Pd(OAc)₂ catalyzes coupling between the C3–H bond and 4-(methylsulfonyl)phenylboronic acid under oxidative conditions (Ag₂CO₃, 120°C).
This method achieves >85% yield with excellent regiocontrol, bypassing traditional halogenation/Suzuki coupling steps. Limitations include the need for stoichiometric oxidants and sensitivity to steric hindrance from the acetamido group.
Transamidation for Acetamido Group Introduction
One-Pot Transamidation Protocol
A modular approach from academic research enables late-stage installation of the acetamido group:
- C3 Bromination : NBS-mediated bromination of benzofuran-2-carboxamide at C3.
- Buchwald-Hartwig Amination : Coupling with 2-(4-(methylsulfonyl)phenyl)acetamide using Pd₂(dba)₃/Xantphos, yielding the target compound.
This method’s flexibility allows for rapid diversification but requires rigorous exclusion of moisture to prevent hydrolysis of the acetamido group.
Sulfonylation Strategies for Methylsulfonyl Installation
Direct Sulfonylation of Phenyl Intermediates
WO2004041201A2 details sulfonylation using methanesulfonyl chloride in the presence of base (e.g., Et₃N):
- Phenyl Precursor Synthesis : 4-Aminophenylacetic acid is protected as a tert-butyl carbamate.
- Sulfonylation : Reaction with MeSO₂Cl (2.2 equiv) in DCM at 0°C, achieving >90% conversion.
This method is efficient but may over-sulfonylate substrates with multiple reactive amines unless steric protection is employed.
Comparative Analysis of Synthetic Routes
Process Optimization and Scalability
One-Pot Synthesis for Industrial Feasibility
US20130046103A1 highlights a one-pot approach combining cyclization and sulfonylation:
- Sequential Reactions : Cyclization of phenolic precursors and in situ sulfonylation without intermediate isolation.
- Solvent System : Toluene/water biphasic mixture minimizes side reactions and simplifies workup.
This method reduces processing time by 40% compared to stepwise protocols but requires precise temperature control to prevent epimerization at the acetamido center.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: Known for their anti-inflammatory and antimicrobial activities.
Benzothiophene derivatives: Exhibiting anticancer properties and used in drug development.
Uniqueness
3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity.
Biological Activity
The compound 3-(2-(4-(Methylsulfonyl)phenyl)acetamido)benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial therapies. This article reviews the biological activity associated with this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate inflammatory pathways. Notably, it has been shown to exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Key Mechanisms:
- COX-2 Inhibition : The compound demonstrates potent COX-2 inhibitory activity with an IC50 value ranging from 0.10 to 0.31 µM, indicating a high level of selectivity over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the methylsulfonyl group enhances its antibacterial efficacy .
Biological Activity Data Table
| Activity Type | IC50 Value (µM) | Selectivity Index | Reference |
|---|---|---|---|
| COX-2 Inhibition | 0.10 - 0.31 | 31.29 - 132 | |
| Antimicrobial Activity | Varies | N/A |
Case Study 1: Anti-inflammatory Effects
In a study investigating the anti-inflammatory properties of related compounds, it was found that derivatives similar to this compound exhibited reduced levels of pro-inflammatory cytokines in vitro. This suggests that the compound may play a role in modulating immune responses and could be beneficial in treating conditions characterized by chronic inflammation.
Case Study 2: Antibacterial Efficacy
A series of experiments were conducted to evaluate the antibacterial efficacy of benzofuran derivatives, including our compound of interest. Results indicated that certain substitutions on the benzofuran ring significantly enhanced antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The methylsulfonyl group was identified as a critical component contributing to this enhanced activity .
Q & A
Q. Key factors affecting yield :
- Solvent polarity (THF vs. DMF) for solubility of intermediates.
- Temperature control during exothermic steps (e.g., Mitsunobu reactions).
- Catalytic systems (e.g., Pd(PPh₃)₄ for C–H activation) .
How is the structural integrity of this compound validated in synthetic workflows?
Orthogonal analytical methods are employed:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methylsulfonyl group at 4-phenyl) .
- Mass spectrometry (HRMS) : Exact mass verification (e.g., ESI-HRMS for [M+H]⁺ ion) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding (e.g., intermolecular O–H∙∙∙O interactions in benzofuran derivatives) .
Troubleshooting : Discrepancies in NMR integration may indicate incomplete purification; silica gel chromatography with ethyl acetate/hexane gradients is recommended .
Advanced Research Questions
How can researchers optimize the scalability of cascade [3,3]-sigmatropic rearrangement reactions for benzofuran derivatives?
Evidence from gram-scale syntheses suggests:
- Precursor design : Use γ,δ-unsaturated ketones (e.g., intermediate A in Scheme 1b) to drive aromatization .
- Reagent stoichiometry : SeO₂-mediated oxidation at 0.5–1.0 equiv. minimizes side reactions .
- Flow chemistry : Continuous reactors enhance reproducibility for intermediates prone to degradation .
Case study : A 5g-scale synthesis of 2-(3-methylbenzofuran-2-yl)phenol achieved 78% yield via NaH/THF-mediated etherification .
How should contradictory bioactivity data be resolved for this compound across different assay systems?
Assay standardization :
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls.
- Validate purity via HPLC (>95%) to exclude batch variability .
Mechanistic studies :
- SPR or ITC to quantify target binding (e.g., kinase inhibition).
- Cross-validate with in silico docking (AutoDock Vina) to correlate bioactivity with structural motifs .
Example : Discrepancies in IC₅₀ values may arise from solvent residues (e.g., DMSO); lyophilization and NMR purity checks are critical .
What computational methods are recommended to predict the environmental fate of this compound?
QSAR models : Predict biodegradation using EPI Suite™ or TEST (Toxicity Estimation Software Tool) .
Experimental validation :
- HPLC-MS : Track degradation products in simulated environmental matrices (e.g., pH 7.4 buffer, UV light exposure) .
- Ecotoxicity assays : Daphnia magna or algal growth inhibition tests to assess acute toxicity .
Data interpretation : Methylsulfonyl groups may enhance persistence; hydrolytic stability studies at 40°C/75% RH for 28 days are advised .
Methodological Considerations
How can researchers address low yields in transamidation steps?
- Activation strategy : Replace traditional carbodiimides with COMU or PyBOP for sterically hindered amines .
- Solvent optimization : Switch from DMF to DCM/THF mixtures to reduce side reactions.
- Real-time monitoring : Use in situ IR spectroscopy to detect intermediate formation .
What strategies mitigate racemization during benzofuran-2-carboxamide synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
